4-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE
Overview
Description
4-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorobenzyl group, a nitrophenyl group, and a dihydropyrano[2,3-c]pyrazol-6(1H)-one core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 3-fluorobenzyl bromide with phenol derivatives to form the fluorobenzyl ether. This intermediate is then subjected to further reactions, including nitration and cyclization, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation may produce various oxides.
Scientific Research Applications
4-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of these targets. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(2′-Fluorobenzyloxy)phenylboronic acid
- 3-(4’-Fluorobenzyloxy)phenylboronic acid
- 3-Chloro-4-(3-fluorobenzyloxy)aniline
Uniqueness
What sets 4-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
4-[4-[(3-fluorophenyl)methoxy]phenyl]-3-(3-nitrophenyl)-4,5-dihydro-2H-pyrano[2,3-c]pyrazol-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O5/c26-18-5-1-3-15(11-18)14-33-20-9-7-16(8-10-20)21-13-22(30)34-25-23(21)24(27-28-25)17-4-2-6-19(12-17)29(31)32/h1-12,21H,13-14H2,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHQIUBSBKVZBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(NN=C2OC1=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)OCC5=CC(=CC=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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